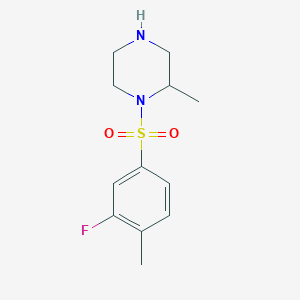
N-methyl-N'-quinolin-4-ylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-quinolin-4-ylethane-1,2-diamine, also known as MQ, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of N-methyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-methyl-N'-quinolin-4-ylethane-1,2-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N'-quinolin-4-ylethane-1,2-diamine in lab experiments is its wide range of potential applications. It has been shown to have activity against a variety of different cell types and pathogens, making it a versatile tool for researchers. However, one limitation of using N-methyl-N'-quinolin-4-ylethane-1,2-diamine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions that could be pursued in the study of N-methyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of new antitumor drugs based on the structure of N-methyl-N'-quinolin-4-ylethane-1,2-diamine. Additionally, further research could be done to elucidate the exact mechanism of action of N-methyl-N'-quinolin-4-ylethane-1,2-diamine, which could lead to a better understanding of its potential applications in various research fields. Finally, the development of new synthetic methods for the production of N-methyl-N'-quinolin-4-ylethane-1,2-diamine could make it more accessible to researchers and potentially lead to the discovery of new compounds with similar activity.
Méthodes De Synthèse
The synthesis of N-methyl-N'-quinolin-4-ylethane-1,2-diamine involves the reaction of 4-chloroquinoline with N,N-dimethylethylenediamine in the presence of a reducing agent. This results in the formation of N-methyl-N'-quinolin-4-ylethane-1,2-diamine, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
N-methyl-N'-quinolin-4-ylethane-1,2-diamine has been extensively studied for its potential applications in various research fields. It has been shown to have antitumor activity, making it a promising candidate for use in cancer research. Additionally, it has been shown to have antimalarial activity, making it a potential candidate for use in the development of new antimalarial drugs.
Propriétés
IUPAC Name |
N-methyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-8-9-15-12-6-7-14-11-5-3-2-4-10(11)12/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELGCKCYASDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N'-quinolin-4-ylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)




![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)

![3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556079.png)